Imazapic
Overview
Description
Imazapic is a chemical used as an herbicide. It controls many broad leaf weeds and controls or suppresses some grasses in pasture, rangeland, and certain types of turf . It has a half-life of around 120 days in soil . Imazapic is considered an environmental hazard due to its harmful effects on aquatic life .
Synthesis Analysis
Imazapic is an imidazolinone herbicide. Its mode of action is the inhibition of acetohydroxy acid synthase (AHAS or ALS) which catalyses the production of three branched chain amino acids, valine, leucine, and isoleucine, required for protein synthesis and cell growth .
Molecular Structure Analysis
The IUPAC name for Imazapic is 5-methyl-2-[4-methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]pyridine-3-carboxylic acid . The molecular formula is C14H17N3O3 .
Chemical Reactions Analysis
Imazapic degradation in soil under various environmental conditions has been studied. The results indicated that the imazapic degradation rate increased with an increase in temperature, soil pH, and soil moisture, and decreased with organic matter content . The use of biogas slurry as a soil amendment accelerated imazapic degradation .
Physical And Chemical Properties Analysis
Imazapic is a white powdered solid . It has a melting point of 206 °C and decomposes prior to boiling . It has a solubility in water of 1.92 g/L at 15 °C, 2.23 g/L at 25 °C, and 2.63 g/L at 35 °C . The vapour pressure is approximately 2.7 x 10-9 Pa at 20 °C and 7.5 x 10-9 Pa at 25 °C .
Scientific Research Applications
1. Soil Amendment for Imazapic Sorption
Research has demonstrated that biochar produced by pyrolysis at various temperatures can be used as a soil amendment to enhance Imazapic sorption in soils. This method is particularly effective in sugarcane cultivation, where Imazapic is commonly used as a herbicide. The addition of biochar to soil reduces the leaching of Imazapic, thereby mitigating environmental pollution. Biochars pyrolyzed at higher temperatures showed greater adsorptive potential for Imazapic, offering a promising strategy to reduce groundwater contamination risks (Ismael et al., 2022).
2. Weed Species Selection and Control
Imazapic has been studied for its effectiveness in controlling specific weed species in various agricultural settings, such as sugarcane and sunflower cultivation. The herbicide has been observed to select certain weed species over others, indicating its specific action on different plant types. Studies have evaluated its agronomic efficacy and impact on the weed population dynamics in these environments (Dias et al., 2005).
3. Environmental and Plant Interaction Studies
Several studies have focused on how Imazapic interacts with different environmental conditions and plant species. These include investigations into the herbicide's impact on various grass species, its effectiveness in different soil types, and the interaction with other plant materials in rangeland communities. Such research helps in understanding the broader ecological impact of Imazapic and informs best practices for its use in diverse ecosystems (Markle & Lym, 2001).
4. Herbicide Systems for Crop Management
Imazapic has been evaluated as part of various herbicide systems for managing weeds in crops like peanuts. These studies explore the effectiveness of Imazapic when used alone or in combination with other herbicides, assessing its impact on weed control, crop yield, and economic returns. Thisinformation is crucial for optimizing agricultural practices and ensuring sustainable crop management (Wehtje, Padgett, & Martin, 2000).
5. Imazapic in Water Management and Environmental Safety
Studies have investigated the runoff of Imazapic in different irrigation settings, particularly in rice cultivation. This research is vital for understanding how irrigation practices affect the environmental transport and dissipation of the herbicide. Results indicate that proper irrigation management can significantly reduce Imazapic runoff, thereby minimizing its environmental impact (Martini et al., 2013).
6. Photolysis of Imazapic in Aqueous Solutions
Research into the photolysis of Imazapic in water has provided insights into the degradation pathways of this herbicide under varying environmental conditions. Understanding the photolysis process is crucial for assessing the persistence and potential environmental impact of Imazapic in aquatic ecosystems (Harir et al., 2007).
Safety And Hazards
Imazapic is considered an environmental hazard due to its harmful effects on aquatic life . In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician . In case of eye contact, remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water .
properties
IUPAC Name |
5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-7(2)14(4)13(20)16-11(17-14)10-9(12(18)19)5-8(3)6-15-10/h5-7H,1-4H3,(H,18,19)(H,16,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSGXWMWNRGTKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034270 | |
Record name | Imazapic | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5034270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In acetone, 18.9 mg/mL at 25 °C, In water, 220 mg/L at 25 °C, In deionized water, 2150 ppm at 25 °C | |
Record name | Imazapic | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7955 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Imazapyr (IMZR), Imazapic (IMZC), Imazethapyr (IMZT), Imazamox (IMZX) and Imazaquin (IMZQ) ... are classified as imidazolinone (IMI) herbicides and their mode of action is to inhibit acetohydroxyacid synthase (AHAS), an enzyme involved in the biosynthesis of the amino acids leucine, isoleucine and valine. ... | |
Record name | Imazapic | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7955 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Imazapic | |
Color/Form |
Off-white to tan powder | |
CAS RN |
104098-48-8 | |
Record name | Imazapic | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104098-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imazapic [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104098488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imazapic | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5034270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMAZAPIC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K98N09T10R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Imazapic | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7955 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
204-206 °C | |
Record name | Imazapic | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7955 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.